1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide
Description
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a methyl group at the 1-position of the pyrazole ring and a 2-methylbenzoyl-substituted amino group at the 4-position. The structural emphasis lies on the pyrazole-carboxamide core, which is a common motif in kinase inhibitors and phosphodiesterase (PDE) modulators .
Properties
CAS No. |
1005615-48-4 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)13(19)15-10-7-17(2)16-11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19) |
InChI Key |
OAACBSWSJRHLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN(N=C2C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide typically involves multistep synthetic routes. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyrazole Ring: The next step involves the cyclization of the intermediate product with hydrazine or its derivatives to form the pyrazole ring.
Chemical Reactions Analysis
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzoyl group can be replaced by other substituents under appropriate conditions
Scientific Research Applications
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, including its use as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) improves metabolic stability and binding affinity compared to the target compound’s simpler 2-methylbenzoyl group.
Biological Relevance :
- The analog with a pyridinyl-chloropyridinyl motif (IC₅₀ = 0.708 µM ) demonstrates the impact of aromatic nitrogen atoms on PDE inhibition, a feature absent in the target compound.
- Thiazolyl-linked analogs (e.g., ) are highlighted in patents for kinase modulation, suggesting structural flexibility in scaffold design.
Biological Activity
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer, antifungal, and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 244.25 g/mol
- CAS Number : 637336-53-9
The presence of both the pyrazole and benzoyl moieties is essential for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazole compounds have been shown to exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, the combination of pyrazole derivatives with established chemotherapeutic agents like doxorubicin has demonstrated a significant synergistic effect, enhancing cell death rates in resistant cancer types .
Case Study: Synergistic Effects with Doxorubicin
A study evaluated the effects of this compound in combination with doxorubicin on MDA-MB-231 cells. The results indicated:
- Increased apoptosis : Enhanced cell death was confirmed through flow cytometry.
- Mechanism : The compound appeared to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored extensively. In vitro studies have shown that certain pyrazole compounds inhibit the growth of various phytopathogenic fungi. For example, a related study found that a series of pyrazole carboxamides exhibited moderate to excellent antifungal activity against seven different fungal strains .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound Name | Fungal Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Fusarium oxysporum | 15 | |
| Compound B | Aspergillus niger | 18 | |
| 1-Methyl-4-[...] | Botrytis cinerea | 20 |
Antimicrobial Activity
In addition to anticancer and antifungal properties, this pyrazole derivative has shown promising antimicrobial activity. Research indicates that it exerts significant effects against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .
The antimicrobial mechanism is believed to involve:
- Membrane Disruption : Causing cell lysis and leakage of cellular contents.
- Inhibition of Biofilm Formation : Preventing bacterial colonization and persistence.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. The presence of specific functional groups such as halogens or electron-withdrawing groups on the pyrazole ring has been correlated with enhanced biological activity. For instance:
- Halogen Substituents : Compounds with bromine or chlorine substituents show increased cytotoxicity against cancer cells.
- Electron-Withdrawing Groups : These enhance the compound's ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
